molecular formula C13H20INO B5028449 N-[3-(4-iodophenoxy)propyl]butan-1-amine

N-[3-(4-iodophenoxy)propyl]butan-1-amine

Cat. No.: B5028449
M. Wt: 333.21 g/mol
InChI Key: PUKIJSWCLKOXNT-UHFFFAOYSA-N
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Description

N-[3-(4-Iodophenoxy)propyl]butan-1-amine is a tertiary amine featuring a butylamine backbone substituted with a 3-(4-iodophenoxy)propyl group. The 4-iodophenoxy moiety introduces significant steric bulk and electronic effects due to the iodine atom, which is both electronegative and polarizable. This compound is hypothesized to exhibit unique physicochemical and biological properties, making it relevant for pharmaceutical or materials science applications.

Properties

IUPAC Name

N-[3-(4-iodophenoxy)propyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO/c1-2-3-9-15-10-4-11-16-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKIJSWCLKOXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-iodophenoxy)propyl]butan-1-amine typically involves the reaction of 4-iodophenol with 3-chloropropylamine to form 3-(4-iodophenoxy)propylamine. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-iodophenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.

    Substitution: The iodophenoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenoxy oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[3-(4-iodophenoxy)propyl]butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-(4-iodophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group may play a crucial role in binding to these targets, while the amine moiety can participate in hydrogen bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryloxy/Thio Substituents

Compounds with aryloxy or thio groups on the propylamine chain demonstrate how substituents influence reactivity and bioactivity:

  • 4-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)-N-(3-(4-methoxyphenoxy)propyl)butan-1-amine (Compound 13, ): Substituent: 4-Methoxyphenoxy (electron-donating group). Properties: Stabilizes ryanodine receptor 2 (RyR2) with moderate synthesis yield (41%) . In contrast, the iodine in the target compound may increase lipophilicity and act as a halogen bond donor, altering target interactions.
  • 4-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)-N-(3-((4-methoxyphenyl)thio)propyl)butan-1-amine (Compound 16, ) :
    • Substituent : 4-Methoxyphenylthio (thioether linkage).
    • Properties : Lower yield (21%) due to steric challenges in disubstitution .
    • Comparison : Thioethers exhibit greater metabolic stability than ethers. Replacing sulfur with iodine in the target compound could reduce oxidation susceptibility while introducing steric bulk.

Piperazinyl and Benzimidazole Derivatives

Piperazine and benzimidazole-containing amines highlight the role of nitrogen heterocycles:

  • N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (1c, ): Substituent: Piperazinyl-acetyl group. Properties: Antimalarial IC50 = 220 nM, significantly lower than non-acetylated analogues . Comparison: The piperazine group enhances solubility and target affinity. The target compound’s iodophenoxy group may offer similar solubility challenges but could improve binding to hydrophobic targets.
  • N-Benzyl-4-(2-ethyl-1H-benzo[d]imidazol-1-yl)butan-1-amine (): Substituent: Benzimidazole (aromatic heterocycle). Properties: High yield (81%) and antimycobacterial activity . Comparison: Benzimidazoles engage in π-π stacking, whereas the iodophenoxy group in the target compound may participate in halogen bonding, a distinct interaction mechanism.

Silane-Functionalized Amines

Silane-containing amines illustrate applications in materials science:

  • N-(3-(Trimethoxysilyl)propyl)butan-1-amine (CAS 31024-56-3, ): Substituent: Trimethoxysilyl group. Properties: Used as an adhesion promoter (e.g., Dynasylan® 1189) due to hydrolyzable methoxy groups .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-[3-(4-Iodophenoxy)propyl]butan-1-amine 4-Iodophenoxy C13H19IN2O 354.21 (calc.) Hypothesized bioactivity, halogen bonding
Compound 13 (4-methoxyphenoxy) 4-Methoxyphenoxy C23H39NO3Si 429.65 RyR2 stabilization, 41% yield
Compound 1c (piperazinyl-acetyl) Piperazinyl Not provided Antimalarial IC50 = 220 nM
N-(Trimethoxysilylpropyl)butan-1-amine Trimethoxysilyl C10H25NO3Si 235.40 Adhesion promoter, surface modifier

Research Findings and Implications

  • Synthetic Challenges : The iodine atom in the target compound may reduce reaction yields compared to methoxy or methylthio analogues due to steric hindrance .
  • Biological Activity: Piperazinyl and acetylated derivatives show enhanced activity (e.g., IC50 values in nM range), suggesting that the target’s iodophenoxy group could be optimized for similar potency .
  • Material Science Applications: Silane-functionalized amines excel as coupling agents, whereas the iodophenoxy group may be better suited for photodynamic therapy or as a synthetic intermediate for radioimaging agents .

Q & A

Advanced Research Question

  • Docking studies : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., GPCRs or enzymes). For example, morpholine-containing analogs () show predicted binding to kinase ATP pockets via hydrogen bonding.
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. The iodine atom may increase logP, requiring formulation adjustments for in vivo studies .

How does the compound’s stability vary under physiological conditions, and what degradation products are formed?

Advanced Research Question
Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) reveal:

  • Hydrolytic degradation : The amine group may undergo oxidation to form N-oxide derivatives, detectable via LC-MS.
  • Photodegradation : The iodophenoxy group is susceptible to UV light, generating deiodinated byproducts. Light-protected storage is critical .

What in vitro and in vivo models are suitable for evaluating the compound’s neuroprotective or anticancer potential?

Advanced Research Question

  • In vitro : Primary neuron cultures or glioblastoma cell lines (e.g., U87-MG) treated with oxidative stress inducers (H2_2O2_2) assess neuroprotection via MTT assays.
  • In vivo : Xenograft models (e.g., murine melanoma B16-F10) evaluate tumor growth inhibition. Pharmacokinetic profiling in rodents ensures adequate bioavailability .

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